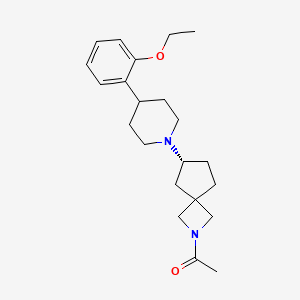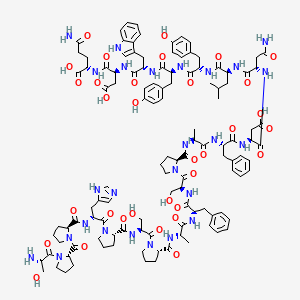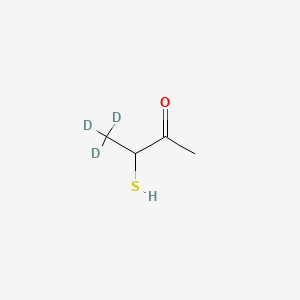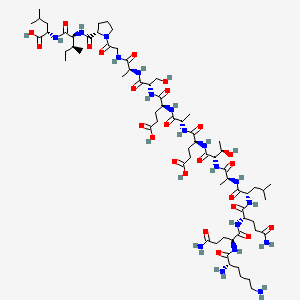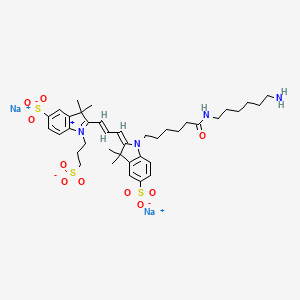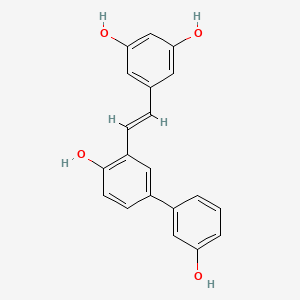
Peli1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peli1-IN-1 is a potent inhibitor of Pellino1, an E3 ubiquitin ligase. Pellino1 is involved in various cellular processes, including inflammation, apoptosis, and immune responses. This compound has shown significant potential in anti-tumor applications .
Vorbereitungsmethoden
The synthesis of Peli1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as it is primarily used in research settings .
Analyse Chemischer Reaktionen
Peli1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Peli1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Pellino1 in various chemical reactions and pathways.
Biology: Investigated for its effects on cellular processes such as inflammation, apoptosis, and immune responses.
Medicine: Explored for its potential therapeutic applications in treating cancers and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Pellino1
Wirkmechanismus
Peli1-IN-1 exerts its effects by inhibiting the activity of Pellino1, an E3 ubiquitin ligase. Pellino1 mediates the ubiquitination of target proteins, which can lead to their degradation or altered function. By inhibiting Pellino1, this compound disrupts these ubiquitination processes, affecting various cellular pathways. The molecular targets and pathways involved include the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphoinositide 3-kinase (PI3K)/AKT pathway .
Vergleich Mit ähnlichen Verbindungen
Peli1-IN-1 is unique in its specific inhibition of Pellino1. Similar compounds include other inhibitors of E3 ubiquitin ligases, such as:
MLN4924: An inhibitor of the NEDD8-activating enzyme, which affects the activity of multiple E3 ubiquitin ligases.
Thalidomide: Modulates the activity of cereblon, an E3 ubiquitin ligase substrate receptor.
Lenalidomide: Similar to thalidomide, it modulates cereblon activity and has anti-cancer properties. This compound stands out due to its specificity for Pellino1, making it a valuable tool for studying the unique roles of this E3 ubiquitin ligase
Eigenschaften
Molekularformel |
C20H16O4 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
5-[(E)-2-[2-hydroxy-5-(3-hydroxyphenyl)phenyl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H16O4/c21-17-3-1-2-14(11-17)15-6-7-20(24)16(10-15)5-4-13-8-18(22)12-19(23)9-13/h1-12,21-24H/b5-4+ |
InChI-Schlüssel |
YZMSGTAAJTUBNJ-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)/C=C/C3=CC(=CC(=C3)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=CC3=CC(=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)
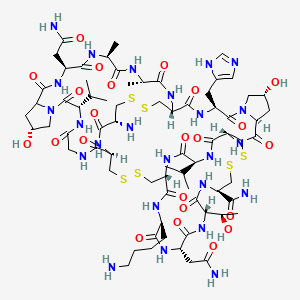
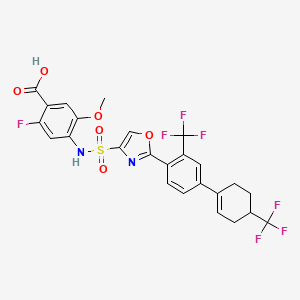
![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)
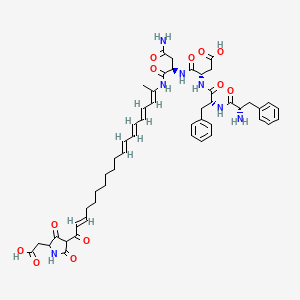

![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
